Methyl 10-oxooctadec-8-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-oxooctadec-8-enoate is an organic compound with the molecular formula C19H34O3. It is an ester derived from octadecenoic acid and is characterized by the presence of a keto group at the 10th carbon and a double bond at the 8th carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 10-oxooctadec-8-enoate can be synthesized through the isomerization of methyl (9Z)-12-oxooctadec-9-enoate. This process involves the use of a complex of hydrogen peroxide and boron trifluoride etherate (H2O2-BF3-Et2O) as the reagent. The reaction proceeds with high stereoselectivity, yielding methyl (10E)-12-octadec-10-enoate in 86% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-oxooctadec-8-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids, resulting in the formation of epoxides.
Isomerization: The compound can undergo cis-trans isomerization in the presence of specific reagents.
Common Reagents and Conditions
Isomerization: Hydrogen peroxide and boron trifluoride etherate are used for the isomerization reactions.
Major Products Formed
Epoxides: Formed during the oxidation of the compound.
Isomerized Esters: Formed during the isomerization reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 10-oxooctadec-8-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 10-oxooctadec-8-enoate involves its interaction with molecular targets through its keto and ester functional groups. The compound can undergo various chemical transformations, such as oxidation and isomerization, which can alter its biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 10-oxooctadec-8-enoate can be compared with other similar compounds, such as:
Methyl (9Z)-12-oxooctadec-9-enoate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Methyl 12-oxo-9-octadecenoate: Another related compound with a similar structure and reactivity.
The uniqueness of this compound lies in its specific functional groups and the types of reactions it undergoes, which make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
91363-63-2 |
---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 10-oxooctadec-8-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |
InChI-Schlüssel |
LLJUIYYJBKXDIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C=CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.